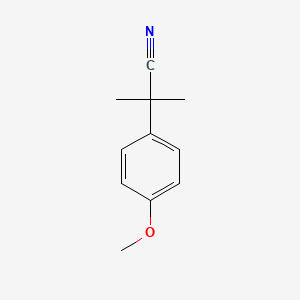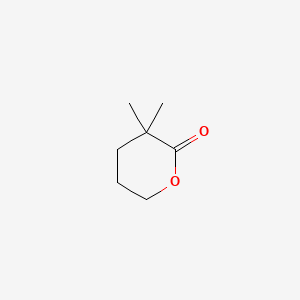
3,3-Dimethyl-tetrahydro-pyran-2-one
Vue d'ensemble
Description
“3,3-Dimethyl-tetrahydro-pyran-2-one” is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a liquid at room temperature and is stored in a refrigerator . It is used in proteomics research .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “3,3-Dimethyl-tetrahydro-pyran-2-one”, has been achieved through various methods. These include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .
Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-tetrahydro-pyran-2-one” is 1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms .
Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “3,3-Dimethyl-tetrahydro-pyran-2-one”, are commonly used in organic synthesis . They are formed through various reactions, including the intramolecular hydroalkoxylation of unactivated terminal alkenes .
Physical And Chemical Properties Analysis
“3,3-Dimethyl-tetrahydro-pyran-2-one” is a liquid at room temperature . It has a molecular weight of 128.17 .
Applications De Recherche Scientifique
-
Synthesis of Pyran Derivatives
- Field : Synthetic Chemistry
- Application : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives .
- Method : The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis .
- Results : The multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
-
Antioxidant Properties
- Field : Food Chemistry
- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Organic Synthesis Intermediate
- Field : Organic Chemistry
- Application : 3,6-Dimethyltetrahydro-2H-pyran-2-one can be used as an organic synthesis intermediate, used in the synthesis of fragrances and flavors .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves reactions with other organic compounds under controlled conditions .
- Results : The outcome is the production of various fragrances and flavors .
-
Pharmaceuticals, Agrochemicals, and Dyestuffs
- Field : Pharmaceutical and Agrochemical Industries
- Application : 2,2-Dimethyltetrahydropyran-4-one is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves reactions with other organic compounds under controlled conditions .
- Results : The outcome is the production of various pharmaceuticals, agrochemicals, and dyestuffs .
-
Synthesis of Fragrances and Flavors
- Field : Organic Chemistry
- Application : 3,6-Dimethyltetrahydro-2H-pyran-2-one can be used as an organic synthesis intermediate, used in the synthesis of fragrances and flavors .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves reactions with other organic compounds under controlled conditions .
- Results : The outcome is the production of various fragrances and flavors .
-
Production of Pharmaceuticals, Agrochemicals, and Dyestuffs
- Field : Pharmaceutical and Agrochemical Industries
- Application : 2,2-Dimethyltetrahydropyran-4-one is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves reactions with other organic compounds under controlled conditions .
- Results : The outcome is the production of various pharmaceuticals, agrochemicals, and dyestuffs .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3-dimethyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWCYZELLHABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964046 | |
| Record name | 3,3-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-tetrahydro-pyran-2-one | |
CAS RN |
4830-05-1 | |
| Record name | 4830-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

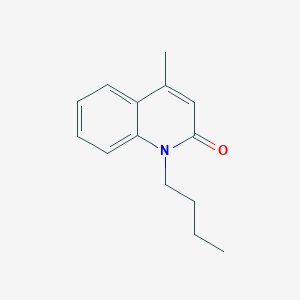
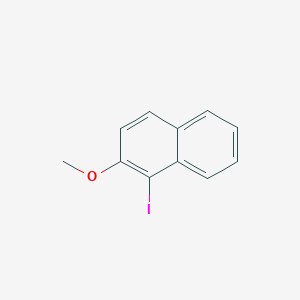
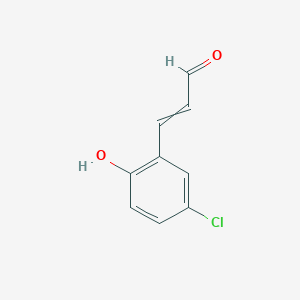
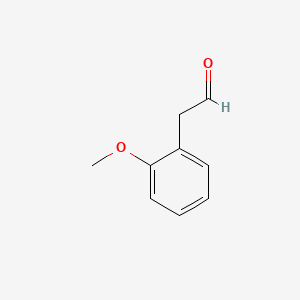
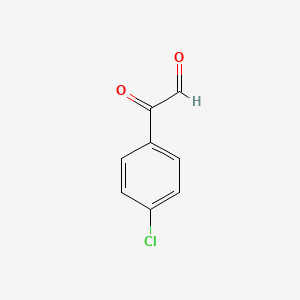
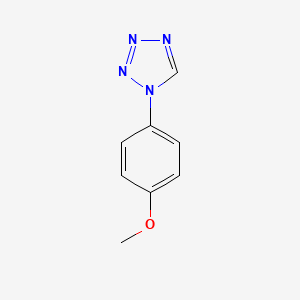
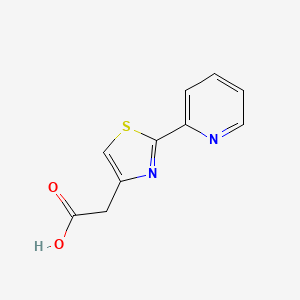
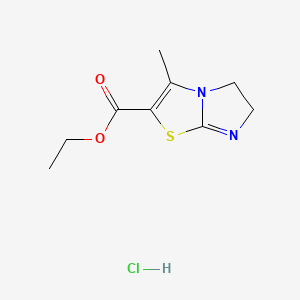

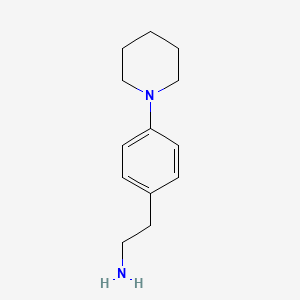

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
